![molecular formula C20H27BrN2O6 B3161144 Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)- CAS No. 868565-55-3](/img/structure/B3161144.png)

Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-

Vue d'ensemble

Description

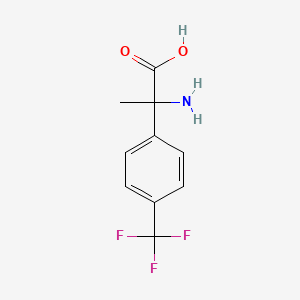

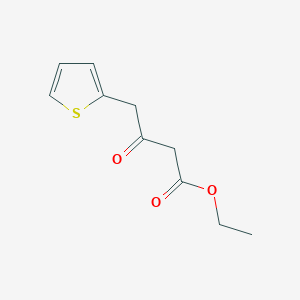

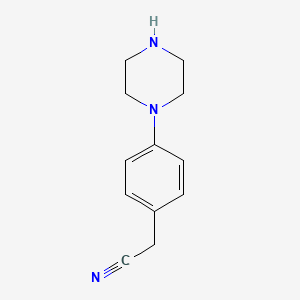

The compound “Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-” is a complex organic molecule. It contains several functional groups, including an ester, two amide groups, and a bromo group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The presence of the bromo group on the pentanoic acid backbone, the two amide groups, and the ester group all contribute to the complexity of the molecule .Chemical Reactions Analysis

Again, while specific information on the chemical reactions involving this compound is not available, we can infer some potential reactions based on its structure. For example, the bromo group might be susceptible to nucleophilic substitution reactions, and the amide and ester groups could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and ester groups could impact its solubility in different solvents. The bromo group could potentially make the compound denser than similar compounds without a halogen .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Research includes the development of IR-detectable metal–carbonyl tracers for amino functions through the synthesis of W(CO)5 complexes. These complexes exhibit sharp, intense absorption bands and are stabilized by a network of hydrogen bonds, indicating their utility in labeling amino acids and studying redox transformations (Kowalski et al., 2009).

- The stereoselective synthesis of γ-fluorinated α-amino acids showcases the utility of certain precursors in generating compounds with potential biological activities. These syntheses involve low-temperature reactions and highlight the impact of structural variations on reactivity and selectivity (Laue et al., 2000).

Chemical Reactions and Derivatives

- Novel approaches to functionalizing polystyrenes with tri-n-butyltin carboxylates involve synthesizing esters of ω-(para styryl)alkanoic acids, leading to copolymers with potential applications in materials science (Dalil et al., 2000).

- The synthesis of 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid through esterification and bromination processes illustrates a method for creating bioactive compounds, demonstrating the importance of synthetic pathways in medicinal chemistry (Yuan, 2006).

Potential Biological Activities

- A study on the design, synthesis, and antitumor evaluation of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters explores compounds' cytotoxic effects against cancer cell lines. Such research highlights the ongoing search for new chemotherapeutic agents and the role of specific structural motifs in determining biological activity (Liu et al., 2006).

Propriétés

IUPAC Name |

tert-butyl (3S)-5-bromo-4-oxo-3-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27BrN2O6/c1-13(22-19(27)28-12-14-8-6-5-7-9-14)18(26)23-15(16(24)11-21)10-17(25)29-20(2,3)4/h5-9,13,15H,10-12H2,1-4H3,(H,22,27)(H,23,26)/t13-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKGJSJIMAFPCP-ZFWWWQNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)CBr)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)CBr)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BrN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methoxyethoxy)methyl]piperidine](/img/structure/B3161109.png)

![3-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3161110.png)

![Pentanoic acid, 4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161148.png)